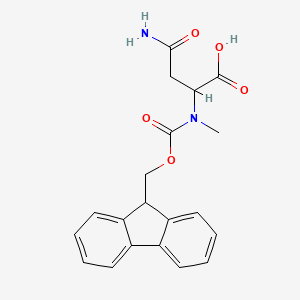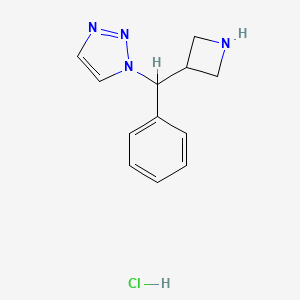![molecular formula C12H23ClN2O2 B1450575 tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 1523617-92-6](/img/structure/B1450575.png)
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Vue d'ensemble
Description
Tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O2 and its molecular weight is 262.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
- The compound is also known as "tert-butyl (1r,5s)-3,7-diazabicyclo [3.3.1]nonane-3-carboxylate hydrochloride" . The molecular formula of the compound is
- The molecular weight of the compound is 262.78 .
- The compound is typically stored in a refrigerated environment .
C12H22N2O2.HClC_{12}H_{22}N_{2}O_{2}.HClC12H22N2O2.HCl
.Analyse Biochimique
Biochemical Properties
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as a positive allosteric modulator of AMPA receptors, which are ionotropic receptors involved in glutamate-mediated excitatory signaling in the central nervous system . The compound binds to a unique site on the AMPA receptor, distinct from other known modulators, facilitating AMPA-mediated neurotransmission .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors can lead to the induction of neurotrophic factors such as BDNF and NGF, which are crucial for neuron survival, growth, and differentiation . This makes it a promising candidate for therapeutic applications in neurodegenerative diseases and post-stroke rehabilitation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly AMPA receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to glutamate without directly activating the receptor itself . This modulation helps in fine-tuning the glutamatergic system, potentially offering therapeutic benefits with fewer side effects compared to direct agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable under inert atmosphere and room temperature conditions . Long-term studies have shown that it maintains its activity and effectiveness in modulating AMPA receptors over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutically effective doses, it has shown cognitive-stimulating effects and potential benefits in treating neurological disorders . High doses may lead to adverse effects, including potential neurotoxicity due to overstimulation of the glutamatergic system . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with AMPA receptors. The compound’s modulation of these receptors can influence metabolic flux and metabolite levels in the central nervous system
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its localization to target sites, such as AMPA receptors in the central nervous system . Understanding these mechanisms can help optimize its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is crucial for its interaction with AMPA receptors and subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-10(8-14)6-13-5-9;/h9-10,13H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPJPANOUYKOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-92-6 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


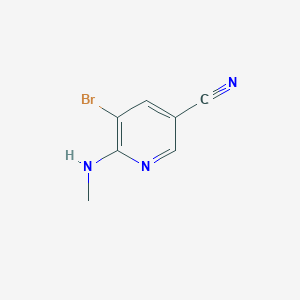

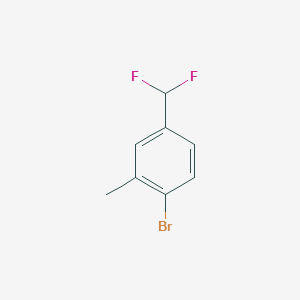

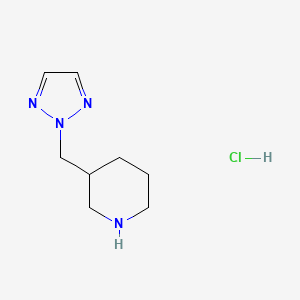
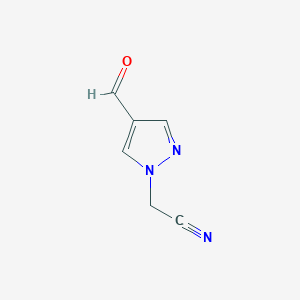
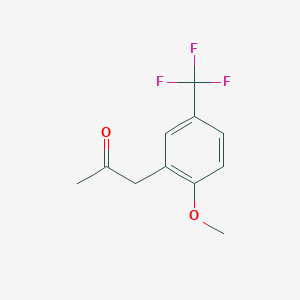
![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)
